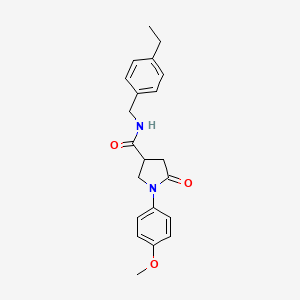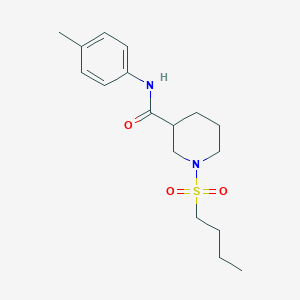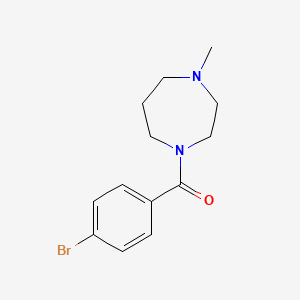![molecular formula C21H17N5 B5344222 3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)
3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile, also known as PEPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPB belongs to the class of imidazoles and has been synthesized using different methods.
Scientific Research Applications
3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of tumors in animal models.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Mechanism of Action
The mechanism of action of 3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile involves the inhibition of various signaling pathways involved in cell proliferation, survival, and migration. This compound has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the activation of the MAPK/ERK pathway, which is involved in cell proliferation and migration. This compound has also been found to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce oxidative stress and neuroinflammation in the brain. This compound has been found to inhibit the growth of tumors in animal models. It has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile. One direction is to further investigate its potential applications in cancer research. Studies can be conducted to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Studies can be conducted to determine the optimal dosage and administration of this compound for neuroprotection. Additionally, studies can be conducted to improve the solubility and stability of this compound, which can enhance its effectiveness in lab experiments.
Synthesis Methods
3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile can be synthesized using different methods. One of the most common methods involves the reaction of 2-(1-phenyl-1H-pyrazol-4-yl) ethylamine with 2-bromo-1-(3-cyano-phenyl) ethanone in the presence of a base. The resulting intermediate is then treated with imidazole to obtain this compound. Other methods include the reaction of 2-(1-phenyl-1H-pyrazol-4-yl) ethylamine with 2-bromo-1-(4-cyano-phenyl) ethanone or 2-chloro-1-(4-cyano-phenyl) ethanone.
properties
IUPAC Name |
3-[1-[2-(1-phenylpyrazol-4-yl)ethyl]imidazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c22-14-17-5-4-6-19(13-17)21-23-10-12-25(21)11-9-18-15-24-26(16-18)20-7-2-1-3-8-20/h1-8,10,12-13,15-16H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMQIPCZGVWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCN3C=CN=C3C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)




![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)